molecular formula C13H26N2O3 B1500093 1-Boc-3-(2-Methoxyethylamino)piperidine CAS No. 887588-09-2

1-Boc-3-(2-Methoxyethylamino)piperidine

Cat. No.: B1500093
CAS No.: 887588-09-2
M. Wt: 258.36 g/mol
InChI Key: KUBIWWTWZPYRIV-UHFFFAOYSA-N
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Description

1-Boc-3-(2-Methoxyethylamino)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring, and a 2-methoxyethylamino substituent at the 3-position of the piperidine ring. This compound is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.

Preparation Methods

The synthesis of 1-Boc-3-(2-Methoxyethylamino)piperidine typically involves the following steps:

    Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms the Boc-protected piperidine.

    Introduction of the 2-Methoxyethylamino Group: The Boc-protected piperidine is then reacted with 2-methoxyethylamine under appropriate conditions to introduce the 2-methoxyethylamino group at the 3-position of the piperidine ring.

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-3-(2-Methoxyethylamino)piperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The Boc-protected nitrogen can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions with various electrophiles.

    Oxidation and Reduction Reactions: The 2-methoxyethylamino group can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a nucleophile in the presence of a palladium catalyst and a boronic acid derivative.

Common reagents used in these reactions include acids for deprotection, oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Boc-3-(2-Methoxyethylamino)piperidine has diverse applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is employed in the development of new drugs, particularly those targeting the central nervous system due to its piperidine core.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and mechanisms.

    Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials, where its reactivity and stability are advantageous.

Mechanism of Action

The mechanism of action of 1-Boc-3-(2-Methoxyethylamino)piperidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The Boc-protecting group can be selectively removed to reveal the free amine, which can then interact with biological targets such as enzymes or receptors. The 2-methoxyethylamino group may enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

1-Boc-3-(2-Methoxyethylamino)piperidine can be compared with other piperidine derivatives, such as:

    1-Boc-3-Aminopiperidine: Lacks the 2-methoxyethyl group, making it less versatile in certain synthetic applications.

    1-Boc-4-(2-Methoxyethylamino)piperidine: Has the 2-methoxyethylamino group at the 4-position instead of the 3-position, which can affect its reactivity and biological activity.

    1-Boc-3-(2-Hydroxyethylamino)piperidine: Contains a hydroxyethyl group instead of a methoxyethyl group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc-protecting group, which provides stability and versatility in synthetic applications.

Biological Activity

1-Boc-3-(2-Methoxyethylamino)piperidine is a chemical compound that plays a significant role in organic synthesis and medicinal chemistry. Its unique structure, characterized by a piperidine core with a Boc (tert-butoxycarbonyl) protecting group and a 2-methoxyethylamino substituent, enhances its reactivity and biological activity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparisons with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C12H19N3O2
  • Molecular Weight : 225.30 g/mol
  • Structure : The compound consists of a piperidine ring substituted at the 3-position with a 2-methoxyethylamino group and protected at the nitrogen by a Boc group.

The biological activity of this compound is primarily influenced by its ability to interact with various biological targets. The mechanism can be summarized as follows:

  • Deprotection : The Boc group can be selectively removed under acidic conditions, yielding the free amine form, which is more reactive.
  • Target Interaction : The free amine can interact with enzymes or receptors, potentially acting as an inhibitor or ligand.
  • Enhanced Affinity : The presence of the 2-methoxyethylamino group may enhance binding affinity due to increased hydrophobic interactions.

Applications in Research

This compound has been utilized in various scientific research applications:

  • Organic Synthesis : It serves as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Medicinal Chemistry : The compound is explored for developing drugs targeting the central nervous system due to its structural properties.
  • Biochemical Studies : It contributes to understanding enzyme inhibitors and receptor ligands, aiding in elucidating biochemical pathways.

Study on Enzyme Inhibition

In a study examining nucleoside transporters, compounds similar to this compound were tested for their ability to inhibit transporter activity. Results indicated that modifications at the piperidine nitrogen could significantly impact inhibitory potency against human ENT1 transporters .

Antitumor Activity Investigation

Research on piperidine derivatives has shown that certain modifications can lead to selective inhibition of cyclin-dependent kinases (CDKs), which are crucial in tumor progression. The study highlighted how derivatives similar to this compound exhibited promising antitumor effects by reducing cell viability in cancer cell lines .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other piperidine derivatives:

Compound NameKey FeaturesBiological Activity
1-Boc-3-Aminopiperidine Lacks the 2-methoxyethyl groupLess versatile in synthetic applications
1-Boc-4-(2-Methoxyethylamino)piperidine Substituent at the 4-positionDifferent reactivity profile
1-Boc-3-(2-Hydroxyethylamino)piperidine Hydroxyethyl instead of methoxyethylInfluences solubility and reactivity

The unique substitution pattern of this compound provides specific advantages in both synthetic and biological contexts.

Properties

IUPAC Name

tert-butyl 3-(2-methoxyethylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-8-5-6-11(10-15)14-7-9-17-4/h11,14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBIWWTWZPYRIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661742
Record name tert-Butyl 3-[(2-methoxyethyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887588-09-2
Record name 1,1-Dimethylethyl 3-[(2-methoxyethyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887588-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[(2-methoxyethyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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